5,6-Dimethylheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylheptan-1-ol: is an organic compound with the molecular formula C₉H₂₀O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that has two methyl groups attached to the fifth and sixth carbons. This compound is known for its applications in various chemical processes and industries due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylheptan-1-ol can be achieved through several methods. One common approach involves the hydroformylation of 5,6-dimethylheptene, followed by reduction of the resulting aldehyde. The hydroformylation reaction typically uses a rhodium or cobalt catalyst under high pressure and temperature conditions. The aldehyde product is then reduced using hydrogen gas in the presence of a palladium or platinum catalyst to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the continuous flow process to ensure high yield and purity. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethylheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium or platinum catalysts.
Substitution: Hydrochloric acid (HCl), thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: 5,6-Dimethylheptan-1-one or 5,6-Dimethylheptanal.
Reduction: 5,6-Dimethylheptane.
Substitution: 5,6-Dimethylheptyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethylheptan-1-ol has several applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a component in lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of 5,6-Dimethylheptan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules. In metabolic pathways, it can be oxidized to form aldehydes and ketones, which can further participate in various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dimethylheptan-1-ol
- 2,5-Dimethylheptan-1-ol
- 2,6-Dimethylheptane
Comparison: 5,6-Dimethylheptan-1-ol is unique due to the specific positioning of the methyl groups on the fifth and sixth carbons, which influences its physical and chemical properties. Compared to 2,6-Dimethylheptan-1-ol and 2,5-Dimethylheptan-1-ol, it exhibits different reactivity and interaction patterns in chemical reactions and biological systems. The presence of the hydroxyl group at the first carbon also distinguishes it from 2,6-Dimethylheptane, which lacks this functional group .
Eigenschaften
CAS-Nummer |
60564-78-5 |
---|---|
Molekularformel |
C9H20O |
Molekulargewicht |
144.25 g/mol |
IUPAC-Name |
5,6-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-8(2)9(3)6-4-5-7-10/h8-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
JSRZLXKKHMYWLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.